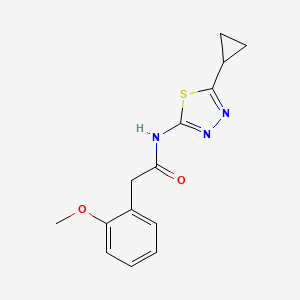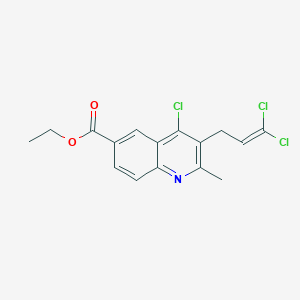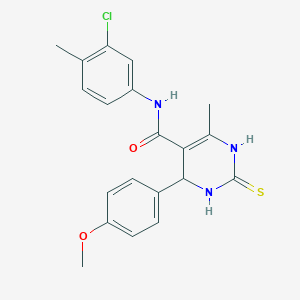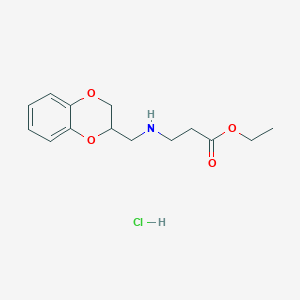![molecular formula C20H25N3O5S B5143103 N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide, commonly known as HPPBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPBS is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of HPPBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HPPBS has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HPPBS has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation. Additionally, HPPBS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
HPPBS has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. HPPBS has also been shown to inhibit the activity of various enzymes and signaling pathways, including HDACs and PKC. Additionally, HPPBS has been shown to exhibit antibacterial and antiviral activity.
Advantages and Limitations for Lab Experiments
HPPBS has several advantages for lab experiments, including its relatively low toxicity and its ability to inhibit the growth of various cancer cell lines. However, HPPBS also has limitations, including its limited solubility in aqueous solutions and its potential to exhibit non-specific binding to proteins.
Future Directions
There are several potential future directions for the study of HPPBS, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of HPPBS derivatives with improved pharmacological properties and reduced toxicity may also be an area of future research.
Synthesis Methods
HPPBS has been synthesized through various methods, including the reaction of 4-nitro-N-phenylbenzenesulfonamide with 1-piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields HPPBS as a yellow solid, which can be purified through recrystallization or column chromatography. Other synthesis methods include the reaction of 4-nitrobenzenesulfonyl chloride with 1-piperidin-3-ol followed by the reaction with phenol in the presence of a base.
Scientific Research Applications
HPPBS has been studied extensively for its potential therapeutic applications, including its anticancer, antiviral, and antibacterial properties. HPPBS has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. HPPBS has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, HPPBS has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-19(15-21-13-5-2-6-14-21)16-22(17-7-3-1-4-8-17)29(27,28)20-11-9-18(10-12-20)23(25)26/h1,3-4,7-12,19,24H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSYQGEZBRUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-3-piperidin-1-yl-propyl)-4-nitro-N-phenyl-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)

![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)





![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)